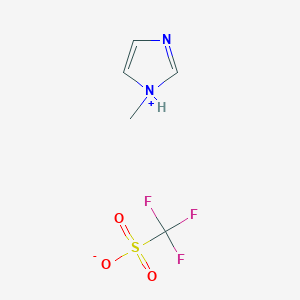![molecular formula C19H28BNO4 B6328319 Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate CAS No. 2096992-30-0](/img/structure/B6328319.png)
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate
Übersicht
Beschreibung
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate (EB-P) is an organic compound belonging to the class of boron-containing compounds. It has been studied in a variety of scientific research applications, such as drug delivery, gene therapy, and cancer therapy. EB-P is a prodrug that can be activated in situ by the action of enzymes in the body, releasing its active form which has a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate has been studied in a variety of scientific research applications. It has been used as a prodrug for drug delivery, as it can be activated in situ by enzymes in the body, releasing its active form. It has also been used in gene therapy, as it can bind to DNA and modulate gene expression. Additionally, it has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of tumor cells in vitro.
Wirkmechanismus
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate is activated in situ by the action of enzymes in the body, releasing its active form. This active form is able to bind to DNA and modulate gene expression. It has also been found to inhibit the growth of tumor cells in vitro, likely through its ability to bind to DNA and modulate gene expression.
Biochemical and Physiological Effects
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the growth of tumor cells, likely through its ability to bind to DNA and modulate gene expression. Additionally, it has been found to have antioxidant activity, likely due to its ability to scavenge free radicals. It has also been found to have anti-inflammatory activity, likely due to its ability to inhibit the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be monitored with thin-layer chromatography. Additionally, it is relatively stable, allowing for long-term storage. However, it is also limited in its applications, as it can only be activated in situ by enzymes in the body and has limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for the study of Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate. For example, further research could be conducted to explore its potential use in cancer therapy, as it has been found to inhibit the growth of tumor cells in vitro. Additionally, research could be conducted to explore its potential use in drug delivery, as it can be activated in situ by enzymes in the body. Furthermore, research could be conducted to explore its potential use in gene therapy, as it can bind to DNA and modulate gene expression. Finally, research could be conducted to explore its potential use in other therapeutic applications, such as its potential antioxidant and anti-inflammatory activity.
Synthesemethoden
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate can be synthesized from the reaction of 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinic acid with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution of the ethyl bromide with the prolinic acid, resulting in the formation of Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate. The reaction is completed in a few hours at room temperature and can be monitored with thin-layer chromatography.
Eigenschaften
IUPAC Name |
ethyl (2S)-1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-4-23-18(22)17-6-5-11-21(17)12-15-7-9-16(10-8-15)20-24-13-19(2,3)14-25-20/h7-10,17H,4-6,11-14H2,1-3H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJSRZACPHCHNT-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CN3CCCC3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CN3CCC[C@H]3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129443 | |
| Record name | L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzyl]prolinate | |
CAS RN |
2096992-30-0 | |
| Record name | L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096992-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



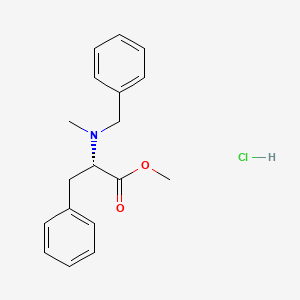
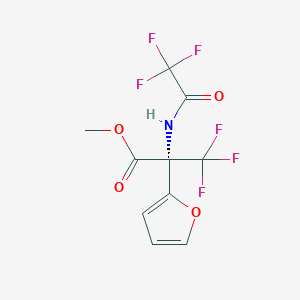
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
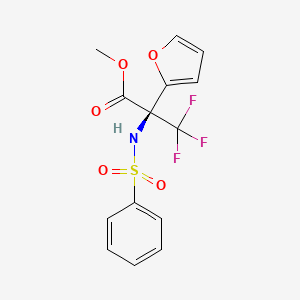
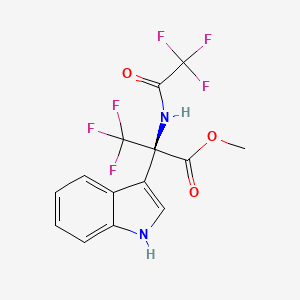
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
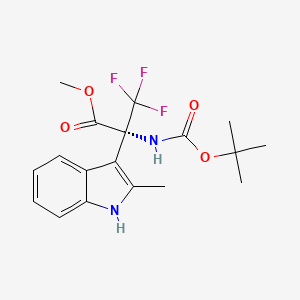
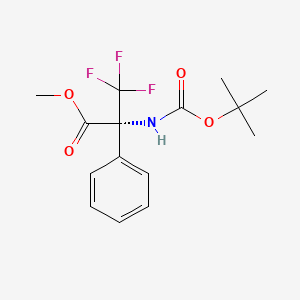
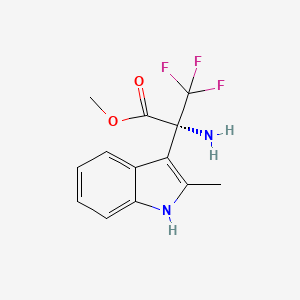
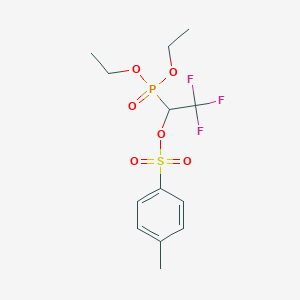
![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)
![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)

